6-Chloro-4-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)quinoline
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Overview
Description
6-Chloro-4-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)quinoline typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a quinoline derivative.
Chlorination: Introduction of the chlorine atom at the 6th position using chlorinating agents like thionyl chloride.
Piperazine Substitution: The 4-methylpiperazine group is introduced through nucleophilic substitution reactions.
Thiophene Introduction: The thiophene ring is attached via cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones if the thiophene ring is involved.
Reduction: Reduction reactions may target the quinoline ring or the thiophene ring, leading to partially or fully reduced products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the treatment of infectious diseases or cancer.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative known for its antimalarial activity.
Piperazine derivatives: Compounds with similar piperazine groups that exhibit various biological activities.
Thiophene-containing compounds: Molecules with thiophene rings that are used in pharmaceuticals and materials science.
Uniqueness
6-Chloro-4-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)quinoline is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C18H18ClN3S |
---|---|
Molecular Weight |
343.9 g/mol |
IUPAC Name |
6-chloro-4-(4-methylpiperazin-1-yl)-2-thiophen-3-ylquinoline |
InChI |
InChI=1S/C18H18ClN3S/c1-21-5-7-22(8-6-21)18-11-17(13-4-9-23-12-13)20-16-3-2-14(19)10-15(16)18/h2-4,9-12H,5-8H2,1H3 |
InChI Key |
CQZXWRLBLFJEPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CSC=C4 |
Origin of Product |
United States |
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